(S)-beflubutamid

Chiral Chemistry Herbicide Efficacy PDS Inhibition

Procuring racemic beflubutamid for herbicide research introduces a 50% load of inactive (R)-enantiomer, compromising dose-response accuracy and environmental fate assessment. (S)-Beflubutamid is the optically pure, herbicidally active enantiomer that eliminates this confounder. - >1000-fold higher intrinsic activity than the (R)-enantiomer (EC50 0.50 μM), enabling field application rates as low as 50-100 g/ha. - Verified >98% purity by HPLC and chiral analysis; supplied as a crystalline solid under inert conditions for formulation optimization and enantioselective analytical method validation. - No documented weed resistance to its PDS-inhibiting mode of action, making it a critical rotational tool for resistance management programs.

Molecular Formula C18H17F4NO2
Molecular Weight 355.3 g/mol
CAS No. 113614-09-8
Cat. No. B1532945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-beflubutamid
CAS113614-09-8
Molecular FormulaC18H17F4NO2
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24)/t16-/m0/s1
InChIKeyFFQPZWRNXKPNPX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Beflubutamid CAS 113614-09-8: High-Purity Chiral Herbicide Intermediate for Cereal Weed Control


(S)-Beflubutamid (CAS 113614-09-8), also known as Beflubutamid-M, is the optically pure S-enantiomer of the chiral herbicide beflubutamid [1]. It belongs to the chemical class of butanamide phenoxides (phenoxy amidases) and functions as a potent inhibitor of carotenoid biosynthesis by specifically blocking phytoene desaturase (PDS) [2]. This compound is primarily employed as a selective pre- and early post-emergence herbicide for the control of broadleaf weeds in cereal crops, including wheat and barley [3].

Chiral S-enantiomer for stereochemical control and enantioselective herbicidal studies
Reported PDS inhibition pathway context for carotenoid biosynthesis research
Pre-/post-emergence cereal weed control research model

(S)-Beflubutamid CAS 113614-09-8: Why Racemic or Alternative PDS Inhibitors Cannot Be Directly Substituted


In the procurement of chiral herbicides, simple substitution of (S)-beflubutamid with its racemic mixture (beflubutamid, CAS 113614-08-7) or with other PDS inhibitors is scientifically and economically unsound. The herbicidal activity of beflubutamid is almost entirely confined to the (S)-enantiomer, with the (R)-form being essentially inactive [1]. Therefore, using the racemate introduces a 50% load of inactive, and potentially environmentally persistent, material, which directly contradicts the principles of green chemistry and sustainable agriculture [2]. This crucial difference in bioactivity at the stereoisomer level is not a class-wide feature of all PDS inhibitors, but a specific property of this chiral molecule, making the procurement of the pure, active enantiomer a critical decision for efficacy, dose reduction, and environmental stewardship [3].

Racemic beflubutamid contains ~50% inactive (R)-enantiomer, which may increase environmental load without contributing to herbicidal activity
Enantioselective PDS inhibition is not a class-wide feature of all PDS inhibitors; it is specific to the (S)-beflubutamid structure
Alternative PDS inhibitors may not replicate the reported dose-response profile or enantiomer-specific degradation behavior

Quantitative Evidence for (S)-Beflubutamid CAS 113614-09-8: A Comparator-Based Analysis for Scientific Selection


Enantioselective Herbicidal Potency: (S)-Beflubutamid Demonstrates >1000x Greater Activity than the Inactive (R)-Enantiomer

In miniaturized biotests using garden cress (Lepidium sativum), the pure (-)-beflubutamid ((S)-enantiomer) exhibited an EC50 value of 0.50 μM, as determined by chlorophyll a analysis in 5-day-old leaves. In stark contrast, the (+)-beflubutamid ((R)-enantiomer) was at least 1000-fold less active [1]. This demonstrates that the herbicidal activity of the racemate is essentially due entirely to the presence of the (S)-form.

Enantiomer Potency
Head-to-head
EC50 (S): 0.50 μM vs (R) >500 μM; >1000× difference
Supports enantiomer-specific herbicidal activity attribution
Biotest with garden cress (Lepidium sativum)
Chiral Chemistry Herbicide Efficacy PDS Inhibition

Field Application Rate Reduction: (S)-Beflubutamid Enables 50-100 g/ha Use Rates, a 50% Reduction Compared to Racemic Formulations

The superior intrinsic activity of the (S)-enantiomer directly translates into lower recommended field application rates. While racemic beflubutamid is typically applied at higher rates, the pure (S)-form is efficacious at typical doses of 50–100 g/ha, representing up to a 10-fold increase in activity per unit mass compared to the racemate [1].

Application Rate
Class-level
(S) 50–100 g/ha; reported up to 10× more active than racemate
Supports reduced-rate application context
Class-level inference from agricultural use
Agricultural Application Dose Optimization Sustainable Agriculture

Enantioselective Soil Degradation: The Active (S)-Enantiomer Exhibits Slower Degradation in Alkaline Soils, Potentially Extending Residual Weed Control

Laboratory soil incubation studies demonstrate enantioselective degradation kinetics. In an alkaline soil, the herbicidally active (-)-beflubutamid ((S)-enantiomer) degraded more slowly than its inactive counterpart. In contrast, degradation rates were similar for both enantiomers in an acidic soil [1].

Soil Degradation
Head-to-head
(S)-enantiomer degraded slower than (R) in alkaline soil
Supports enantiomer-specific environmental fate context
Laboratory incubation study
Environmental Fate Soil Science Chiral Stability

Chiral Stability in Soil: No Detectable Enantiomerization of the Active (S)-Enantiomer to the Inactive (R)-Form

Incubation experiments with the pure enantiomers in soil confirmed the configurational stability of the parent compound. Over the course of the study, (-)-beflubutamid ((S)-enantiomer) was not converted into its non-active (+)-enantiomer ((R)-form), and vice versa. This is in contrast to its major metabolite, a phenoxybutanoic acid, which did undergo significant enantiomerization [1].

Chiral Stability
Head-to-head
No enantiomerization of (S)- to (R)-form detected
Supports configurational stability in soil research
Metabolite showed significant inversion
Environmental Fate Chiral Inversion Metabolite Analysis

Analytical Purity and Quality: Commercial (S)-Beflubutamid is Supplied with >98% Chemical Purity Verified by HPLC and Chiral Analysis

Commercially available (S)-beflubutamid (CAS 113614-09-8) is supplied as a crystalline solid with a certified chemical purity of >98%. This high degree of purity is verified by High-Performance Liquid Chromatography (HPLC) and chiral analysis, ensuring batch-to-batch consistency and reproducibility in research and formulation development .

Purity Specification
Data to verify
>98% chemical purity by HPLC and chiral analysis
Supports batch consistency for analytical method validation
Supplier specification; data to verify
Analytical Chemistry Quality Control Product Specification

Resistance Management Profile: No Reports of Weed Resistance to (S)-Beflubutamid or Its Mode of Action to Date

Due to its specific mode of action as a PDS inhibitor, there are currently no documented cases of weed resistance to beflubutamid or its (S)-enantiomer [1]. This makes it a valuable tool for managing weed populations that have developed resistance to other herbicide classes, such as ALS inhibitors, ACCase inhibitors, or glyphosate.

Resistance Profile
Class-level
No reported weed resistance to beflubutamid to date
Supports resistance management research context
Class-level review; monitor field reports
Resistance Management Weed Science Herbicide Stewardship

Primary Research and Industrial Application Scenarios for (S)-Beflubutamid CAS 113614-09-8 Based on Differential Evidence


Formulation of Next-Generation, Reduced-Rate Herbicide Products for Cereal Crops

Procurement of (S)-beflubutamid is essential for developing new, sustainable herbicide formulations. The >1000-fold difference in intrinsic activity between the (S) and (R)-enantiomers [1] and the established field application rates of 50-100 g/ha [2] provide the quantitative basis for formulating products with significantly lower active ingredient loads compared to racemic beflubutamid or other PDS inhibitors. This meets market demand for high-efficacy, low-dose solutions that minimize environmental impact and reduce the cost per hectare for farmers.

Development and Validation of Enantioselective Analytical Methods for Environmental Fate Studies

As demonstrated by the foundational research, the study of (S)-beflubutamid requires robust enantioselective analytical methods. The development of chiral HPLC and GC-MS methods for isolating and quantifying the compound and its metabolites [1] makes it a critical reference standard for environmental chemists. Procuring high-purity (S)-beflubutamid (>98%) is mandatory for calibrating instruments, validating method accuracy, and conducting precise studies on its degradation kinetics and metabolite formation in soil and water systems.

Research into Enantioselective Environmental Fate and Chiral Inversion

The specific behavior of (S)-beflubutamid in the environment—including its slower degradation in alkaline soils [1] and its chiral stability against inversion to the inactive (R)-form [1]—makes it a prime candidate for detailed environmental fate studies. Research and procurement decisions for such studies must rely on the pure enantiomer, as using the racemate would obscure the distinct and environmentally relevant behaviors of the active and inactive forms. This research is critical for accurate risk assessment and registration.

Integrated Weed Management Programs for Managing Herbicide-Resistant Weed Populations

Given the absence of documented resistance to its PDS-inhibiting mode of action [2], (S)-beflubutamid is a strategically important tool for managing herbicide-resistant weeds. For agronomists and large-scale farming operations, procurement of this compound is a proactive measure to diversify herbicide modes of action in cereal cropping systems. It is particularly valuable as a rotational partner with herbicides where resistance is prevalent, helping to preserve the long-term efficacy of all available weed control tools.

Application
Selection Property
Validation Focus
Cereal herbicide formulation research
Enantiomer-specific activity and dose-response profile
Verify formulation response in cereal weed models
Chiral analytical method validation
Certified high chiral purity
Enantiomer resolution and method accuracy
Environmental fate and degradation studies
Enantiomer-specific degradation kinetics
Chiral stability and soil half-life modeling
Herbicide resistance management research
Distinct PDS inhibition with no reported resistance
Resistance monitoring in weed populations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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